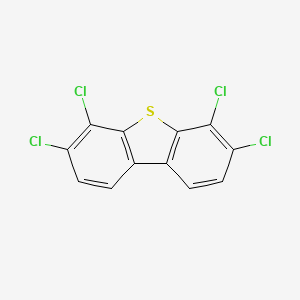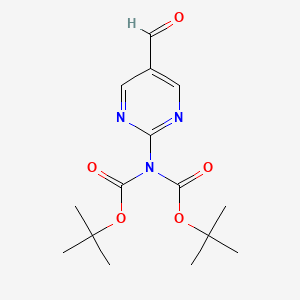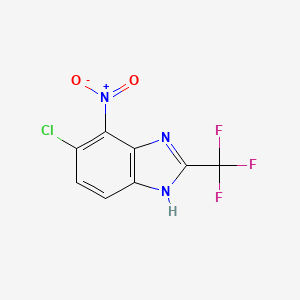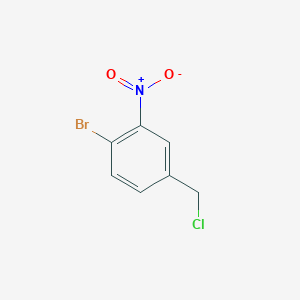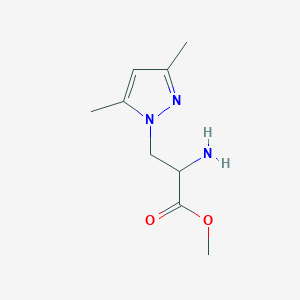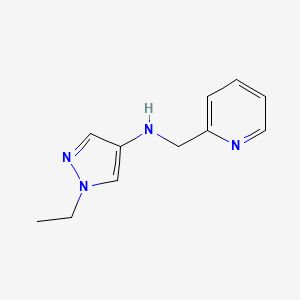
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a pyridin-2-ylmethyl group. The compound’s molecular formula is C12H14N4, and it has a molecular weight of approximately 214.27 g/mol.
準備方法
The synthesis of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl halides to introduce the ethyl group.
N-alkylation: The final step involves the N-alkylation of the pyrazole with pyridin-2-ylmethyl halide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions that can be utilized in catalysis and material science.
Biology: It has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in the treatment of neurodegenerative diseases and cancer due to its ability to induce apoptosis in cancer cells and its antioxidant properties.
Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The exact mechanism of action of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is not fully understood. it is believed to exert its effects through the formation of stable complexes with metal ions, which can interact with biological molecules such as proteins and DNA. These interactions can lead to changes in cellular processes, including the induction of apoptosis in cancer cells and the protection of cells from oxidative damage.
類似化合物との比較
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine can be compared to other similar compounds, such as:
1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide: This compound has a similar structure but includes a carboxamide group, which may alter its reactivity and applications.
1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a versatile compound for various applications.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
1-ethyl-N-(pyridin-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-2-15-9-11(8-14-15)13-7-10-5-3-4-6-12-10/h3-6,8-9,13H,2,7H2,1H3 |
InChIキー |
SEXHGXIRLLZXDT-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)NCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
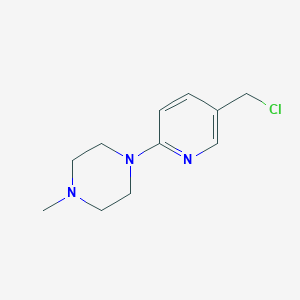
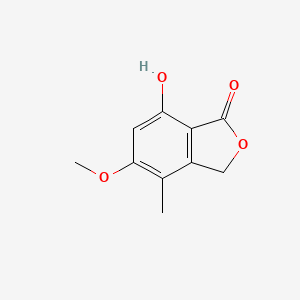
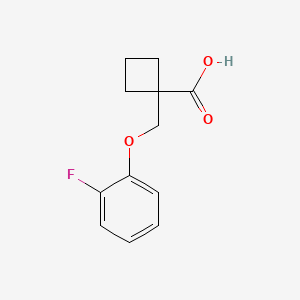
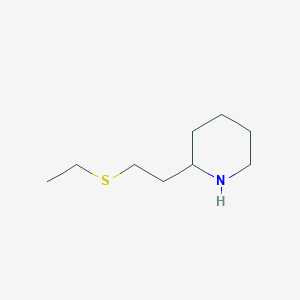
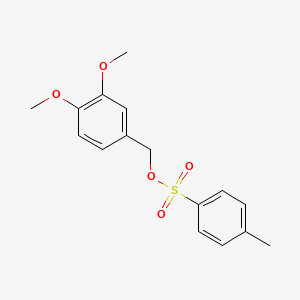
![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)
